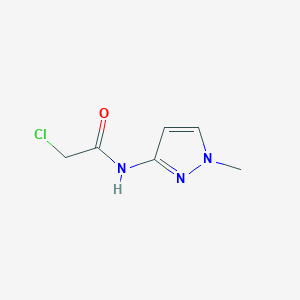

2-chloro-N-(1-methylpyrazol-3-yl)acetamide

Descripción general

Descripción

2-chloro-N-(1-methyl-3-pyrazolyl)acetamide is an aromatic amide.

Aplicaciones Científicas De Investigación

Herbicide Transport and Occurrence

Research by Clark & Goolsby (1999) examines the herbicide acetochlor, a relative of 2-chloro-N-(1-methylpyrazol-3-yl)acetamide. Their study focuses on the occurrence and transport of acetochlor in streams within the Mississippi River Basin, highlighting the environmental distribution of such compounds.

Antioxidant and Bioactivity Evaluation

Nayak et al. (2014) explored the synthesis of a compound structurally similar to this compound. Their work, detailed in Design, Synthesis and Biological Evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as DPPH Scavenging, Analgesic and Anti-inflammatory Agent, demonstrates its potential as an antioxidant, analgesic, and anti-inflammatory agent.

Photochemical and Thermochemical Modeling

Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, which are chemically related to this compound. Their paper, Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, discusses the compounds' potential application in dye-sensitized solar cells and their light harvesting efficiency.

Synthesis and Characterization

Research by Jing (2010) in Design and Synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives delves into the synthesis and characterization of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, related to this compound, which can provide insights into the properties of such compounds.

Antimicrobial Evaluation

Fuloria et al. (2009) studied similar compounds in Synthesis, characterization and antimicrobial evaluation of novel imines and thiazolidinones. This paper examines the antimicrobial properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives, highlighting the potential for similar compounds to have antimicrobial applications.

Bioactivity Against Bacteria and Algae

Yu et al. (2020) explored the bioactivity of benzisothiazol-3-yloxy acetamides in Synthesis and bioactivity of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. Their research evaluates these compounds' effectiveness against bacteria and algae, suggesting potential biocidal applications for similar chemicals.

Intramolecular Cyclization

Savchenko et al. (2020) in Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides: synthesis of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones explored the intramolecular cyclization of 2-chloro-N-(3-oxoalkenyl)acetamides. This process can shed light on the reactivity and potential applications of structurally related compounds.

Anticancer Activity

Evren et al. (2019) assessed the anticancer activity of thiazole derivatives in Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Their study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides highlights the potential of similar acetamide compounds in cancer research.

Propiedades

IUPAC Name |

2-chloro-N-(1-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSGAPCWQGHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424507 | |

| Record name | 2-chloro-N-(1-methylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957510-87-1 | |

| Record name | 2-chloro-N-(1-methylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)

![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)

![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)

![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)

![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)

![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)

![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)